molecular formula C8H6FNO B13010482 5-Fluoro-1h-indol-7-ol

5-Fluoro-1h-indol-7-ol

Cat. No.: B13010482
M. Wt: 151.14 g/mol
InChI Key: UYWRRIGZZFABKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1h-indol-7-ol is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The compound this compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 7th position on the indole ring.

Preparation Methods

The synthesis of 5-Fluoro-1h-indol-7-ol can be achieved through various synthetic routes. One common method involves the Leimgruber–Batcho indole synthesis, which is a well-known procedure for constructing indole derivatives . This method typically involves the reaction of o-nitrostyrenes with aqueous titanium(III) chloride solution at ambient temperature, leading to the formation of indoles via a formal reductive C(sp2)–H amination reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Fluoro-1h-indol-7-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroindole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the electron-rich indole ring. .

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation reactions can lead to the formation of halogenated indole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Fluoro-1h-indol-7-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to its therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological activity being investigated.

Comparison with Similar Compounds

5-Fluoro-1h-indol-7-ol can be compared with other similar indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C8H6FNO

Molecular Weight

151.14 g/mol

IUPAC Name

5-fluoro-1H-indol-7-ol

InChI

InChI=1S/C8H6FNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H

InChI Key

UYWRRIGZZFABKV-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(C=C(C=C21)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.